Dopamine D2 Receptor Affinity: Dexpramipexole vs. Pramipexole (S- Enantiomer) — ~256-Fold Selectivity Reduction
Dexpramipexole (DEX) exhibits a profound loss of affinity at the human dopamine D2L receptor relative to pramipexole (PPX). In direct head-to-head recombinant human receptor binding assays, DEX showed a Ki of 1,000 nM at D2L, compared with PPX Ki values of 2.2–3.9 nM at D2 receptor subtypes, representing an approximately 256–455-fold reduction in D2 binding affinity [1]. At the D3 receptor, DEX retains some binding (Ki = 0.661 nM) but this is still reported as functionally weaker agonism relative to PPX in the same experimental system [2]. The biomol.com product specification independently states (R)-Pramipexole is '~100-fold less active than the (S) form as a dopamine receptor agonist' .
| Evidence Dimension | Dopamine D2L receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Dexpramipexole Ki (D2L) = 1,000 nM |
| Comparator Or Baseline | Pramipexole Ki (D2) = 3.9 nM; Ki (D2S) = 2.2 nM |
| Quantified Difference | ~256-fold to ~455-fold lower D2 affinity for dexpramipexole |
| Conditions | Human recombinant D2L receptor expressed in HEK293T cells; displacement of [3H]N-methylspiperone (BindingDB/ChEMBL curated data) |
Why This Matters
This quantitative loss of D2 receptor engagement is the primary pharmacological basis for dexpramipexole's ability to be dosed without dopaminergic side effects, directly enabling its use in non-Parkinson's indications where high D2 agonism is contraindicated.
- [1] BindingDB Entry BDBM50568780. (r)-pramipexole (Dexpramipexole). Affinity Data: Ki = 1.00E+3 nM at human D2 dopamine receptor; Ki = 0.661 nM at human D3 dopamine receptor. Curated by ChEMBL, University of Regensburg. View Source
- [2] Gribkoff VK, Demady DR, Ingersoll EW, Bozik ME, Frantz SW. Human Dopamine Receptor Affinity and Potency In Vitro and Dose Tolerability in Beagle Dogs In Vivo of Dexpramipexole and Pramipexole (P04.150). Neurology. 2012;78(1_supplement):P04.150. View Source
